molecular formula C8H11NO2S B1266341 2-Phenylethanesulfonamide CAS No. 16993-47-8

2-Phenylethanesulfonamide

Cat. No.: B1266341
CAS No.: 16993-47-8
M. Wt: 185.25 g/mol
InChI Key: ROZCUVMFXOURIS-UHFFFAOYSA-N
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Description

2-Phenylethanesulfonamide is an organic compound characterized by the presence of a phenyl group attached to an ethanesulfonamide moiety

Mechanism of Action

Target of Action

2-Phenylethanesulfonamide, also known as 2-phenylethane-1-sulfonamide, primarily targets the Heat Shock Protein 70 (Hsp70) . Hsp70 is a highly conserved protein that plays a crucial role in protein folding, repair of denatured proteins, and prevention of accumulation of inaccurately folded proteins . It binds to improperly folded polypeptides, re-folds these client proteins, and then transmits them to Hsp90 .

Mode of Action

This compound acts as a selective inhibitor of Hsp70 function . It blocks the function of Hsp70, thereby disrupting the protein folding process and leading to the accumulation of improperly folded proteins . This disruption can induce cytotoxic effects on various tumor cell types .

Biochemical Pathways

The inhibition of Hsp70 by this compound affects several biochemical pathways. It leads to the inhibition of the expression of X-linked inhibitor of apoptosis protein (XIAP), baculoviral IAP repeat containing 2 (c-IAP1), phosphorylated AKT (p-AKT), and phosphorylated extracellular signal-regulated kinase (p-ERK) . These proteins play significant roles in cell survival, proliferation, and apoptosis .

Pharmacokinetics

It’s known that the compound can be administered orally

Result of Action

The action of this compound results in several molecular and cellular effects. It inhibits the proliferation of certain cell lines, both in vivo and in vitro . The compound induces apoptosis and arrests the cell cycle of these cells . Moreover, it disrupts the interaction between Hsp70 and XIAP .

Action Environment

The action of this compound can be influenced by environmental factors. The widespread contamination of the environment with sulfonamides has led to bacteria in various environmental compartments coming into contact with these compounds for almost 90 years . This long-term exposure could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethanesulfonamide can be synthesized through the reaction of phenylethylamine with sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents, such as deep eutectic solvents, has also been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Phenylethanesulfonamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its phenyl group provides additional stability and potential for π-π interactions, enhancing its utility in various applications .

Properties

IUPAC Name

2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCUVMFXOURIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168772
Record name Benzeneethanesulfonamide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16993-47-8
Record name Benzeneethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16993-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonamide, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanesulfonamide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethane-1-sulfonamide
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Synthesis routes and methods

Procedure details

A solution of 2-phenylethanesulfonyl chloride (40.94 g) in THF (250 ml) was cooled to −20° C. before it was treated with sat. aq. ammonia (50 ml). The brown suspension was stirred at rt for 16 h. The mixture was neutralised with aq. HCl and the organic solvent was evaporated. The remaining suspension was diluted with water and extracted four times with EA. The organic layers were combined and evaporated to give 2-phenyl-ethanesulfonic acid amide (33.06 g) as orange solid. 1H-NMR(300 MHz, CDCl3): 3.15–3.21(m, 2H), 3.38–3.45(m, 2H), 4.59(s br, 2H), 7.21–7.37(m, 5H).
Quantity
40.94 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some synthetic applications of 2-phenylethanesulfonamide in organic chemistry?

A1: this compound can be utilized as a building block for the synthesis of various heterocyclic compounds. For example, it reacts with formaldehyde in the presence of Amberlyst-15 resin as a catalyst to produce 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides. [] This reaction highlights the utility of this compound in constructing seven-membered heterocycles, which are important structural motifs in medicinal chemistry.

Q2: Are there any studies on the catalytic activity of modified zirconia in reactions involving this compound?

A2: Yes, research has investigated the use of sulfated zirconia as a catalyst for the sulfonylamidomethylation of this compound. [] While the abstract doesn't specify the exact reaction outcome, it suggests that the thermal treatment of the catalyst plays a significant role in its activity for this transformation. This finding indicates the potential of heterogeneous catalysts in promoting modifications of this compound for the synthesis of more complex molecules.

Q3: Can this compound be used to generate other heterocycles besides the seven-membered ones mentioned previously?

A3: Yes, 2-phenylethanesulfonamides can be used to synthesize various fused heterocycles via intramolecular sulfonamidomethylation reactions. [] While specific examples aren't provided in the abstract, this information suggests that the reaction conditions and substituents present on the this compound can be modified to control the size and type of heterocycle formed. This versatility makes 2-phenylethanesulfonamides valuable synthetic intermediates for accessing diverse chemical libraries.

Q4: The provided research mentions various sulfonamides, including "N-methyl-ethanesulfonamide." Is there a connection between this simpler sulfonamide and this compound in terms of their applications or reactivity?

A4: While both compounds are sulfonamides, the presence of the phenyl group in this compound significantly influences its reactivity and potential applications. [] The phenyl ring allows for further derivatization and can participate in various chemical transformations, leading to a broader range of potential products compared to simpler sulfonamides like N-methyl-ethanesulfonamide. The research primarily focuses on the synthesis and applications of diverse sulfonamides, highlighting their importance as a chemical class, but doesn't directly compare their reactivity profiles.

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